molecular formula C13H15NO3 B14163402 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione CAS No. 43083-10-9

4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione

Cat. No.: B14163402
CAS No.: 43083-10-9
M. Wt: 233.26 g/mol
InChI Key: LJSZDOHIXFTIAW-UHFFFAOYSA-N
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Description

4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyranoindolizine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to form the tricyclic indole intermediate . This intermediate undergoes further reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit DNA topoisomerase I, leading to DNA damage and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: A well-known DNA topoisomerase I inhibitor with a similar mechanism of action.

    Irinotecan: A derivative of camptothecin used in cancer therapy.

    Topotecan: Another camptothecin derivative with potent anticancer activity.

Uniqueness

4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione is unique due to its specific structural features and the potential for diverse chemical modifications. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

CAS No.

43083-10-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione

InChI

InChI=1S/C13H15NO3/c1-2-9-10-6-8-4-3-5-14(8)12(15)11(10)7-17-13(9)16/h6,9H,2-5,7H2,1H3

InChI Key

LJSZDOHIXFTIAW-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(COC1=O)C(=O)N3CCCC3=C2

Origin of Product

United States

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